Ethyl Undecafluoroamyl Ketone
Description
Emerging Significance of Perfluorinated and Partially Fluorinated Ketones in Contemporary Chemical Research
Perfluorinated and partially fluorinated ketones are emerging as a highly significant class of compounds in modern chemical research. The strategic incorporation of fluorine atoms into organic molecules, such as ketones, dramatically alters their physical, chemical, and biological properties. sioc-journal.cnsapub.org This modification can enhance thermal stability, chemical resistance, and lipophilicity, making fluorinated ketones valuable targets in various scientific fields. cas.cnresearchgate.net
Fluorinated ketones are recognized as crucial building blocks in synthetic chemistry, providing pathways to more complex fluorinated molecules. sioc-journal.cn Their unique electronic properties make them important in the development of pharmaceuticals, agrochemicals, and advanced materials. sioc-journal.cncas.cn The global market for perfluoroketones is expanding, driven by increasing demand from high-tech sectors like the semiconductor and aerospace industries, underscoring their growing economic and scientific importance. wiseguyreports.com The development of efficient and selective methods for synthesizing these ketones is a key focus, as traditional methods can be limited in scope and efficiency. cas.cn
Interdisciplinary Relevance of Ethyl Undecafluoroamyl Ketone in Advanced Materials Science and Chemical Synthesis
The interdisciplinary relevance of this compound stems from its identity as a partially fluorinated molecule, bridging the gap between hydrocarbon and perfluorocarbon chemistry. This structure makes it a valuable component in both advanced materials science and specialized chemical synthesis.
In Advanced Materials Science , the broader class of fluorinated ketones has demonstrated significant utility. For instance, certain perfluorinated ketones are employed as next-generation fire-extinguishing agents and dielectric coolants for electronics due to their high efficiency and favorable environmental profiles, such as low global warming potential. mdpi.comgoogle.com The principles behind these applications can extend to other fluorinated ketones. Materials like sulfonated poly(ether ether ketone) (SPEEK) are being researched for applications such as proton exchange membranes in fuel cells, where fluorination can enhance stability and performance. researchgate.net The incorporation of fluoroalkyl chains, like the one present in this compound, into polymers can create surfaces with unique properties, including hydrophobicity and chemical resistance.
In Chemical Synthesis , this compound serves as a key fluorinated building block. tcichemicals.com Its structure, featuring a reactive carbonyl group and a stable undecafluoroamyl chain, allows it to be used as an intermediate in the synthesis of more complex molecules. tcichemicals.com Synthetic chemists can utilize this compound to introduce the C5F11 ethyl group into various molecular scaffolds, a strategy used to modify the biological activity of potential pharmaceutical or agrochemical agents. sioc-journal.cn The development of new synthetic methodologies, such as those involving radical reactions or transition-metal catalysis, continues to expand the toolkit for incorporating such fluorinated moieties. cas.cnacs.org
Current Research Trajectories and Future Outlook for this compound Studies
Current research involving fluorinated ketones is largely focused on the development of novel and efficient synthetic methodologies. cas.cn Scientists are exploring techniques like direct fluorination of precursor molecules, electrochemical synthesis, and advanced catalytic processes to create these compounds with greater precision and under milder conditions. cas.cnoup.comscispace.com The synthesis of distally fluorinated ketones, where the fluorine atoms are not directly adjacent to the carbonyl group, remains a challenging and active area of investigation. sioc-journal.cncas.cn
The future outlook for studies on this compound and related compounds is promising. Research is expected to continue focusing on:
Novel Synthetic Routes: Developing more atom-economical and environmentally benign methods for the synthesis of partially fluorinated ketones. researchgate.net This includes catalyst-free approaches and methods that allow for late-stage fluorination of complex molecules. acs.org
New Applications in Materials: Exploring the use of this compound as a monomer or additive in the creation of advanced fluoropolymers with tailored properties for electronics, aerospace, and energy applications. researchgate.netwiseguyreports.com
Medicinal and Agrochemical Discovery: Utilizing this compound as a precursor to screen for new bioactive compounds. The unique properties imparted by the fluoroalkyl chain could lead to the discovery of novel therapeutic agents or pesticides. sioc-journal.cncas.cn
As the understanding of organofluorine chemistry deepens, the specific properties of this compound will likely be harnessed for increasingly sophisticated and specialized applications.
Chemical Data and Compound List
The following tables provide key identifying information for this compound and a list of all chemical compounds mentioned within this article.
Table 1: Properties of this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 383177-55-7 | tcichemicals.comchemical-suppliers.eu |
| Molecular Formula | C₈H₅F₁₁O | tcichemicals.comchemical-suppliers.eu |
| Molecular Weight | 326.11 g/mol | tcichemicals.commyskinrecipes.com |
| Synonyms | Ethyl Perfluoroamyl Ketone, 4,4,5,5,6,6,7,7,8,8,8-Undecafluoro-3-octanone | tcichemicals.comchemical-suppliers.eu |
| Appearance | Colorless to Almost Colorless Liquid | tcichemicals.com |
| Flash Point | 44 °C | tcichemicals.com |
| Specific Gravity | 1.53 (20/20 °C) | tcichemicals.com |
| Purity | >98.0% (GC) | tcichemicals.com |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Perfluoro(2-methyl-3-pentanone) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,8-undecafluorooctan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F11O/c1-2-3(20)4(9,10)5(11,12)6(13,14)7(15,16)8(17,18)19/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTNJYGNFUMJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F11O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659945 | |
| Record name | Ethyl perfluoropentanyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383177-55-7 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluoro-3-octanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383177-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl perfluoropentanyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl Perfluoroamyl Ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Ethyl Undecafluoroamyl Ketone and Analogous Perfluorinated Ketone Structures
Innovative Catalytic Systems for Ketone Formation and Functionalization
The development of innovative catalytic systems has revolutionized the synthesis of perfluorinated ketones, offering more efficient and selective routes compared to traditional stoichiometric methods. researchgate.net These catalytic approaches are crucial for overcoming the challenges associated with the high reactivity and instability of some fluorinated precursors. researchgate.net
One of the significant advancements is the use of photocatalysis . Visible-light-driven photoredox catalysis has emerged as a powerful tool for the formation of fluorinated aromatic compounds and can be extended to the synthesis of perfluoroalkyl ketones. mdpi.com For instance, a dual catalysis system combining visible-light and a halogen-atom-transfer (XAT) reaction has been successfully employed for the synthesis of aliphatic trifluoromethyl ketones from alkyl halides and trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net This method involves the radical-radical cross-coupling of an alkyl radical with a stabilized trifluoromethyl radical, providing a direct pathway to these valuable compounds. researchgate.net The principles of this photocatalytic approach could be adapted for the synthesis of ketones with longer perfluoroalkyl chains, such as Ethyl Undecafluoroamyl Ketone, by utilizing the corresponding perfluoroamylating agents.
Flow chemistry represents another innovative approach that offers significant advantages for the synthesis of perfluorinated ketones, particularly in handling gaseous reactants and improving reaction control. rsc.org Continuous-flow synthesis has been successfully applied to the perfluoroalkylation of esters using hydrofluorocarbons (HFCs) like HFC-23 (fluoroform) and HFC-125 (pentafluoroethane) in the presence of a potassium base and a glyme solvent. oup.comoup.com This methodology allows for the rapid synthesis of various perfluoroalkyl ketones in moderate to high yields and is attractive for industrial applications due to its scalability and potential to utilize greenhouse gases as chemical feedstocks. oup.comoup.comresearchgate.net The extension of this flow chemistry protocol to higher HFC analogues could provide a viable route to this compound.
Organometallic catalysis also plays a pivotal role in the synthesis of perfluorinated ketones. Palladium-catalyzed decarbonylative cross-coupling reactions have been developed to form aryl-fluoroalkyl bonds, which can be a key step in the synthesis of certain perfluoroalkyl ketones. nih.gov These reactions couple fluoroalkylcarboxylic acid-derived electrophiles with aryl organometallics. nih.gov While challenges such as uncatalyzed background reactions exist, careful interrogation of the individual steps of the catalytic cycle has led to the development of viable catalytic systems. nih.gov
Finally, biocatalysis is an emerging field in the synthesis of fluorinated compounds, offering the potential for highly selective transformations under mild conditions. nih.gov Ene reductase enzymes have been used for the biocatalytic asymmetric synthesis of alkyl fluorides via the reduction of α-fluoroenones. chemrxiv.org While direct enzymatic synthesis of perfluorinated ketones is still in its nascent stages, the principles of biocatalysis hold promise for developing novel and environmentally friendly synthetic routes in the future. nih.govacs.org
Table 1: Comparison of Innovative Catalytic Systems for Perfluorinated Ketone Synthesis
| Catalytic System | Key Features | Potential for this compound Synthesis |
|---|---|---|
| Photocatalysis | Utilizes visible light, mild reaction conditions, radical-based mechanisms. researchgate.netmdpi.com | Adaptable by using perfluoroamylating agents in radical-radical cross-coupling reactions. |
| Flow Chemistry | Enhanced control over reaction parameters, improved safety for gaseous reactants, scalable. rsc.orgoup.comoup.com | Feasible by extending protocols with higher HFC analogues or other perfluoroamyl sources. |
| Organometallic Catalysis | Employs transition metals like palladium for cross-coupling reactions. nih.gov | Applicable through decarbonylative coupling with appropriate perfluoroamyl carboxylic acid derivatives. |
| Biocatalysis | Utilizes enzymes for high selectivity and mild conditions. nih.govchemrxiv.org | A promising future direction, requiring the discovery or engineering of suitable enzymes. |
Chemo- and Regioselective Synthesis of Fluorinated Ketone Scaffolds
Achieving chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules, including perfluorinated ketones. The presence of multiple reactive sites in a molecule necessitates precise control over the reaction conditions and catalyst design.
Palladium-catalyzed β-selective methyl C(sp³)–H fluorination offers a modular method for the late-stage transformation of a native methyl group into a monofluoromethyl group, demonstrating high regioselectivity. rsc.org This strategy allows for the precise introduction of fluorine at a specific position relative to a ketone functionality. While this example focuses on monofluorination, the underlying principles of directed C-H activation can be envisioned for more complex fluorinations.
In the realm of photocatalysis, ketones can act as directing groups for aliphatic C(sp³)–H fluorination. rsc.orgrsc.org Using Selectfluor as the fluorine source and a catalytic amount of benzil (B1666583) under visible light, selective β- and γ-fluorination of rigid mono-, di-, tri-, and tetracyclic ketones can be achieved. rsc.orgrsc.org The regioselectivity is dictated by the proximity of the C-H bond to the ketone, showcasing the ability to override inherent reactivity patterns. researchgate.net
Organocatalysis has also proven effective in achieving high enantioselectivity in the α-fluorination of cyclic ketones. nih.gov By employing a primary amine functionalized Cinchona alkaloid as the catalyst, direct and asymmetric α-fluorination of various carbocyclic and heterocyclic substrates can be accomplished. nih.gov This method also provides diastereo-, regio-, and chemoselective control in the fluorination of more complex carbonyl systems. nih.gov
Furthermore, the synthesis of α-perfluoroalkyl ketones from α,β-unsaturated ketones via a formal hydroperfluoroalkylation demonstrates excellent regioselectivity. semanticscholar.orgacs.org This two-step process involves a conjugate hydroboration followed by a radical perfluoroalkylation of the in situ generated boron enolate. semanticscholar.orgacs.org The enolate formation occurs regioselectively, ensuring the perfluoroalkyl group is introduced at the α-position. semanticscholar.org
Table 2: Examples of Chemo- and Regioselective Synthesis of Fluorinated Ketones
| Method | Type of Selectivity | Key Reagents/Catalysts | Substrate Scope |
|---|---|---|---|
| Pd-Catalyzed C-H Fluorination | Regioselective (β-position) | Palladium catalyst rsc.org | Ketones with methyl groups rsc.org |
| Photocatalytic C-H Fluorination | Regioselective (β- and γ-positions) | Selectfluor, benzil (photocatalyst) rsc.orgrsc.org | Rigid cyclic ketones rsc.orgrsc.org |
| Organocatalytic α-Fluorination | Enantioselective, Regioselective (α-position) | Cinchona alkaloid-derived primary amine nih.gov | Cyclic ketones nih.gov |
| Formal Hydroperfluoroalkylation | Regioselective (α-position) | Catecholborane, perfluoroalkyl iodide semanticscholar.orgacs.org | α,β-Unsaturated ketones semanticscholar.orgacs.org |
Sustainable and Green Chemistry Approaches in Perfluorinated Ketone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated compounds to minimize environmental impact. researchgate.net A key focus is the replacement of hazardous solvents with more environmentally benign alternatives. ijsr.net Research has explored the use of green solvents such as dihydrolevoglucosenone (Cyrene), cyclopentanone, and γ-valerolactone (GVL) for fluorination reactions. wpmucdn.com While challenges remain, GVL has shown promise as a viable alternative to toxic polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). wpmucdn.com Highly fluorinated compounds themselves can act as "fluorous" solvents, which are non-polar and immiscible with many organic solvents, enabling biphasic catalytic systems that facilitate catalyst recovery and product purification. ijsr.netresearchgate.net
The development of solvent-free reaction conditions is another important green chemistry strategy. researchgate.net Effective solvent-free fluorination of electron-rich aromatic compounds using F-TEDA-BF4 (Selectfluor) has been demonstrated, highlighting the potential to significantly reduce solvent waste. researchgate.net
Furthermore, the use of continuous-flow synthesis, as discussed in section 2.1, aligns with green chemistry principles by improving energy efficiency, reducing reaction volumes, and enhancing safety, especially when dealing with hazardous reagents or gaseous feedstocks. rsc.orgoup.comoup.comresearchgate.net The utilization of HFCs, which are potent greenhouse gases, as starting materials for the synthesis of valuable perfluoroalkyl ketones is a prime example of turning a waste product into a valuable resource. oup.comoup.comresearchgate.net
Table 3: Green Chemistry Approaches in Fluorinated Ketone Synthesis
| Approach | Description | Examples/Potential Application |
|---|---|---|
| Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives. ijsr.netwpmucdn.comresearchgate.net | Use of γ-valerolactone (GVL) in fluorination reactions; fluorous biphasic systems for catalyst recycling. ijsr.netwpmucdn.com |
| Solvent-Free Reactions | Conducting reactions without a solvent to minimize waste. researchgate.net | Direct fluorination of aromatic compounds with Selectfluor. researchgate.net |
| Flow Chemistry | Continuous processing for improved efficiency, safety, and scalability. rsc.orgoup.comoup.comresearchgate.net | Synthesis of perfluoroalkyl ketones from HFCs. oup.comoup.comresearchgate.net |
| Sustainable Reagents | Development of green synthetic routes to key reagents and catalysts. sciencedaily.com | Eco-friendly synthesis of sulfonyl fluorides. sciencedaily.com |
Derivatization Strategies for this compound to Novel Chemical Entities
Perfluoroalkyl ketones, including this compound, are valuable precursors for the synthesis of more complex and functionally diverse molecules. organic-chemistry.org Their unique electronic properties make them reactive towards a variety of reagents, enabling a wide range of derivatization strategies.
One important derivatization is the monodefluorinative halogenation of perfluoroalkyl ketones. acs.orgnih.gov This process selectively transforms a C-F bond at the α-position to a C-Cl, C-Br, or C-I bond using an organophosphorus-mediated interrupted Perkow reaction. acs.orgnih.gov This creates a more versatile synthetic handle that can be further functionalized, as the carbon-halogen bond is more reactive than the carbon-fluorine bond. acs.orgnih.gov This strategy provides access to α-haloperfluoroalkyl ketones, which are valuable building blocks for a variety of functionalized organofluorine compounds. acs.orgnih.gov
Perfluoroalkyl ketones can also participate in multicomponent reactions to construct complex molecular architectures. For example, a modular multicomponent reaction of fluoroalkyl alkenes, amidines, ammonium (B1175870) carbonate, and water has been developed for the synthesis of β-fluoroalkylated aminovinyl ketones. acs.org This reaction proceeds with high regio- and stereoselectivity under mild conditions. acs.org The principles of such multicomponent reactions could be applied to this compound to generate novel heterocyclic and open-chain structures.
Furthermore, perfluoroalkyl ketones can be used in strain-release difunctionalization reactions. For instance, the SF5 radical can engage azabicyclo[1.1.0]butanes bearing a ketone group in such reactions to generate N-SF5 azetidines. acs.org This demonstrates the ability of the ketone functionality to be incorporated into complex, strained ring systems that can be further elaborated.
The carbonyl group of perfluoroalkyl ketones can also be a target for derivatization. For example, they can be converted to their corresponding oximes by reaction with hydroxylamine (B1172632) derivatives, a common strategy in the analysis of carbonyl compounds that can also be used to introduce new functional groups. researchgate.net Additionally, perfluoroacyl olefinations of aldehydes using β-thio-substituted perfluoroalkyl enol ethers represent another synthetic transformation that starts from precursors related to perfluoroalkyl ketones. researchgate.net
Table 4: Derivatization Strategies for Perfluoroalkyl Ketones
| Strategy | Description | Resulting Chemical Entity |
|---|---|---|
| Monodefluorinative Halogenation | Selective replacement of an α-fluorine with a chlorine, bromine, or iodine. acs.orgnih.gov | α-Haloperfluoroalkyl ketones acs.orgnih.gov |
| Multicomponent Reactions | One-pot reactions involving three or more reactants to form complex products. acs.org | β-Fluoroalkylated aminovinyl ketones and other complex structures acs.org |
| Strain-Release Difunctionalization | Reactions with strained ring systems to create new functionalized molecules. acs.org | N-SF5 azetidines bearing a perfluoroacyl group acs.org |
| Carbonyl Group Reactions | Transformation of the ketone carbonyl into other functional groups. researchgate.netresearchgate.net | Oximes, enol ethers, and other carbonyl derivatives researchgate.netresearchgate.net |
Mechanistic Elucidation of Ethyl Undecafluoroamyl Ketone Reactivity and Transformations
Investigation of Carbonyl Group Reactivity in Perfluorinated Ketone Systems
The reactivity of ketones is largely defined by the electrophilic nature of the carbonyl carbon. In typical dialkyl ketones, the alkyl groups are weakly electron-donating, which slightly reduces the partial positive charge on the carbonyl carbon libretexts.org. However, in perfluorinated ketone systems like Ethyl Undecafluoroamyl Ketone, the presence of the intensely electron-withdrawing undecafluoroamyl group dramatically alters this dynamic. The cumulative inductive effect of the eleven fluorine atoms polarizes the carbon-fluorine bonds, which in turn withdraws significant electron density from the carbonyl carbon nih.govgist.ac.kr. This renders the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack, a characteristic feature of perfluoroalkyl ketones gist.ac.krscribd.com.
This heightened electrophilicity makes perfluorinated ketones more reactive towards nucleophilic addition than their non-fluorinated counterparts nih.gov. For instance, many perfluorinated ketones react readily with water to form stable hydrates, a reaction that is typically unfavorable for simple ketones sapub.orgresearchgate.net. This tendency is a direct consequence of the stabilization of the tetrahedral intermediate by the electron-withdrawing fluoroalkyl group.
However, the influence of fluorine on reactivity is not solely based on inductive effects. Studies comparing α-halogenated ketones have shown that conformational preferences can also play a role nih.gov. While α-fluoro ketones are significantly more reactive than non-halogenated ketones, they can be slightly less reactive than their α-chloro and α-bromo analogs in certain reactions, such as borohydride reductions nih.gov. This is attributed to the higher energy barrier required for the fluoro ketone to adopt the ideal reactive conformation where the carbon-halogen bond is orthogonal to the carbonyl group, which is necessary for optimal orbital overlap nih.gov. Despite this, the overwhelming inductive effect of a long perfluoroalkyl chain, as seen in this compound, is the dominant factor governing its high carbonyl reactivity.
Table 1: Comparison of Carbonyl Reactivity Factors
Role of Fluorination on Reaction Kinetics and Thermodynamics in this compound Pathways
The extensive fluorination in this compound profoundly influences both the kinetics (reaction rates) and thermodynamics (energy stability) of its reaction pathways. Fluorine's unique electronic properties can stabilize or destabilize intermediates and transition states, thereby altering reaction outcomes in ways not observed in non-fluorinated systems rsc.org.
Advanced Mechanistic Studies of Catalyzed Reactions Involving Fluorinated Ketones
The unique reactivity of fluorinated ketones has spurred the development of specialized catalytic systems to control their transformations. Mechanistic studies, often combining experimental and computational approaches, have been vital in understanding and optimizing these reactions.
One significant area of research is the selective activation and transformation of C-F bonds. A rationally designed organophosphorus reagent has been shown to mediate the monodefluorinative halogenation of perfluoroalkyl ketones gist.ac.kracs.org. The mechanism proceeds through an interrupted Perkow-type reaction, where the phosphorus reagent selectively attacks the carbonyl oxygen to form a key O-phosphorus perfluoroenolate intermediate, avoiding traditional side reactions gist.ac.kracs.org.
Transition metal catalysis also offers powerful methods for transforming fluorinated ketones. For example, a silver-catalyzed carbodefluorination of fluoroalkyl ketones has been developed. researchgate.net Mechanistic studies suggest the reaction involves the nucleophilic addition of a β,γ-unsaturated alcohol to a silver carbene, forming an onium ylide intermediate. This is followed by a Claisen rearrangement of an in situ generated gem-difluorovinyl ether to achieve C-F bond cleavage and C-C bond formation researchgate.net. Similarly, computational studies have elucidated a plausible mechanism for the copper-catalyzed synthesis of fluoroalcohols from ketones, identifying the C-C bond formation between an alkyl group and the ketone as the rate-limiting step in most cases nih.gov.
Biocatalysis represents another advanced frontier. Transaminase (TA) enzymes have been found to exhibit promiscuous activity, catalyzing the hydrodefluorination of α-fluoroketones under mild, aqueous conditions researchgate.net. The proposed mechanism involves the formation of an imine intermediate with the enzyme's pyridoxal phosphate (PLP) cofactor, followed by elimination of fluoride researchgate.net.
Table 2: Overview of Catalyzed Reactions Involving Fluorinated Ketones
Identification and Characterization of Transient Intermediates in Perfluorinated Ketone Reaction Mechanisms
Understanding the full reaction mechanism of perfluorinated ketones requires the identification and characterization of short-lived, transient intermediates. Due to their low concentration and high reactivity, this often necessitates advanced analytical and computational techniques rsc.org.
In visible-light-mediated reactions, highly reactive intermediates are often generated. For instance, in the synthesis of polysubstituted naphthalenes from 2-methylbenzophenones and (trifluoromethyl)alkenes, a transient hydroxy-o-quinodimethane intermediate is formed upon photoexcitation acs.org. This species attacks the alkene to form a key intermediate containing both a carbonyl and a gem-difluoroolefin moiety. This is followed by the formation of an unstable oxetane intermediate via an intramolecular Paternò-Büchi reaction, which then undergoes a retro-[2+2] cycloaddition acs.org.
In reactions involving organoboronate complexes, divergent synthesis of fluoroalkyl ketones can be achieved by controlling the reactivity of transient intermediates acs.org. Under basic conditions, an in-situ generated organoboronate complex can undergo deboronative fluoride elimination, leading to the formation of an enol silyl ether as a key intermediate. Alternatively, in the presence of a peroxide, the reaction pathway shifts to favor a 1,2-shift of the fluoroalkyl group, which proceeds through a ketal intermediate acs.org.
As mentioned previously, the organophosphorus-mediated halogenation of perfluoroalkyl ketones proceeds through a crucial O-phosphorus perfluoroenolate species, which has been identified through mechanistic studies gist.ac.kr. Similarly, the silver-catalyzed carbodefluorination reaction involves a proposed onium ylide intermediate and a gem-difluorovinyl ether , whose existence is supported by DFT computations researchgate.net. The characterization of these transient species is fundamental to understanding the intricate pathways of fluorinated ketone transformations.
Table 3: Identified Transient Intermediates in Perfluorinated Ketone Reactions
Sophisticated Spectroscopic and Analytical Characterization of Ethyl Undecafluoroamyl Ketone
High-Resolution Infrared and Raman Spectroscopy for Vibrational Fingerprinting of Fluorinated Ketones
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a unique molecular "fingerprint" of a compound. nih.govnih.gov These methods probe the vibrational modes of molecules, which are dependent on bond strength, atomic masses, and molecular symmetry. ksu.edu.samdpi.com For fluorinated ketones like Ethyl Undecafluoroamyl Ketone, IR and Raman spectra provide invaluable structural information. nih.gov
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, but only those that result in a change in the molecular dipole moment are IR active. ksu.edu.sa Conversely, Raman spectroscopy is based on the inelastic scattering of monochromatic light, and vibrations that cause a change in the molecule's polarizability are Raman active. nih.govksu.edu.sa Often, these techniques provide complementary information due to different selection rules. nih.gov
The spectrum of this compound is characterized by several key vibrational modes. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically found in the 1700-1800 cm⁻¹ region. The presence of electronegative fluorine atoms on the amyl chain tends to shift this peak to a higher wavenumber compared to non-fluorinated ketones. Another key feature is the series of intense absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations. The ethyl group gives rise to C-H stretching vibrations around 2850-3000 cm⁻¹ and bending vibrations at lower frequencies.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| C-H (Ethyl) | Stretching | 2850 - 3000 | IR, Raman |
| C=O (Ketone) | Stretching | 1730 - 1780 | IR (strong), Raman (weak) |
| C-F (Fluoroamyl) | Stretching | 1100 - 1300 | IR (very strong) |
| C-C | Stretching | 900 - 1100 | IR, Raman |
This vibrational fingerprint is essential for qualitative identification and for assessing the purity of the compound. nih.gov
Multi-Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural and Electronic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a fluorinated compound like this compound, a multi-nuclear approach utilizing ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural and electronic profile. jeol.comsouthampton.ac.uk
¹H NMR: The proton NMR spectrum provides information on the ethyl group. It is expected to show a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and a triplet for the terminal methyl protons (-CH₃). The coupling between these two groups (typically with a J-coupling constant of ~7 Hz) confirms their connectivity.
¹³C NMR: The carbon-13 NMR spectrum reveals all the unique carbon environments. The carbonyl carbon will appear as a downfield signal, typically between 200-210 ppm. The carbons of the ethyl group and the highly fluorinated amyl chain will also be visible. The signals for the carbons in the fluoroamyl chain will be split into complex multiplets due to strong one-bond and two-bond coupling with fluorine (¹JCF and ²JCF). sapub.org
¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F is an excellent nucleus for NMR studies. nih.gov ¹⁹F NMR is particularly informative for fluorinated compounds due to its large chemical shift range, which makes it highly sensitive to the local electronic environment. jeol.comnih.gov The spectrum for this compound would show distinct signals for the CF₃ group and each of the five CF₂ groups in the perfluoroamyl chain. Complex spin-spin coupling between non-equivalent fluorine nuclei would be observed, providing valuable data for confirming the structure of the fluorinated chain.
Table 2: Predicted NMR Data for this compound (in CDCl₃)
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹H | -CH₂- | 2.7 - 2.9 | Quartet (q) | JHH ≈ 7 |
| ¹H | -CH₃ | 1.1 - 1.3 | Triplet (t) | JHH ≈ 7 |
| ¹³C | C=O | 200 - 210 | Singlet (s) or Triplet (t) due to ²JCF | |
| ¹³C | -CH₂- | 30 - 40 | Singlet (s) | |
| ¹³C | -CH₃ | 7 - 10 | Singlet (s) | |
| ¹⁹F | -CF₂- (alpha to C=O) | -115 to -125 | Triplet (t) | |
| ¹⁹F | -(CF₂)₄- | -120 to -130 | Multiplets (m) | |
| ¹⁹F | -CF₃ | -80 to -85 | Triplet (t) |
Advanced Mass Spectrometry Techniques (e.g., ESI-TOF, GC-MS) for Compositional and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. whitman.edu It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable technique. nih.gov
In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. Upon ionization, typically by electron ionization (EI), the molecule fragments in a reproducible manner. whitman.edunih.gov The fragmentation of ketones often follows characteristic pathways, such as alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement. youtube.com
For this compound, alpha-cleavage is expected to be a dominant fragmentation pathway, leading to the loss of the ethyl group (•C₂H₅) or the undecafluoroamyl group (•C₅F₁₁). The presence of the stable perfluoroalkyl chain will likely result in prominent ions corresponding to [C₅F₁₁]⁺ and other fluorinated fragments. nih.govnist.gov The analysis of these fragments allows for the confirmation of the compound's composition. whitman.edu High-resolution MS techniques like Time-of-Flight (TOF) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments.
Table 3: Expected Key Fragment Ions for this compound in EI-MS
| m/z | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 345 | [M - C₂H₅]⁺ | Alpha-cleavage |
| 269 | [C₅F₁₁]⁺ | Alpha-cleavage |
| 77 | [C₂H₅CO]⁺ | Alpha-cleavage |
| 29 | [C₂H₅]⁺ | Alpha-cleavage |
Application of X-ray Crystallography and Diffraction Methods for Solid-State Structure Determination of Related Ketone Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While this compound is a liquid at room temperature, this technique can be applied to solid derivatives of the ketone to obtain unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. nih.gov
The process involves irradiating a single crystal of a suitable derivative with X-rays and analyzing the resulting diffraction pattern. mdpi.com From this pattern, an electron density map can be constructed, revealing the exact position of each atom in the crystal lattice. This information is crucial for understanding the molecule's conformation and how it packs in the solid state. Studies on other fluorinated organic molecules and protonated ketones have successfully used X-ray diffraction to elucidate their solid-state structures, providing valuable insights into their chemical properties. mdpi.comnih.gov Such an analysis on a derivative of this compound would provide benchmark data for computational models and a deeper understanding of the steric and electronic effects of the perfluoroalkyl chain.
Hyphenated Analytical Techniques for Comprehensive Characterization of this compound Mixtures
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. researchgate.netnih.gov The online combination of these techniques allows for the separation, detection, and identification of individual components within a single analytical run. saspublishers.com
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS is an ideal hyphenated technique for the analysis of volatile compounds like this compound. nih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides a mass spectrum for each eluting component, allowing for positive identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile mixtures or thermally sensitive compounds, LC-MS is the preferred method. nih.gov High-performance liquid chromatography (HPLC) separates the mixture's components in the liquid phase, which are then introduced into the mass spectrometer. This technique is highly selective and sensitive. saspublishers.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR combines the separation power of HPLC with the detailed structural information from NMR spectroscopy. saspublishers.com Fractions eluting from the LC column can be directly transferred to an NMR flow cell for analysis. This allows for the full structural elucidation of components in a mixture, often without the need for preparative-scale isolation. saspublishers.com
These hyphenated methods are essential for quality control, reaction monitoring, and the analysis of this compound in various matrices. nih.gov
Advanced Research Applications of Ethyl Undecafluoroamyl Ketone in Scientific Disciplines
Development and Performance Enhancement of Fluorinated Solvents for Specialized Syntheses
Fluorinated solvents are prized in chemical synthesis for their unique properties, including high thermal stability, chemical inertness, and distinct solubility characteristics. Ethyl Undecafluoroamyl Ketone is under investigation as a component in or a standalone fluorinated solvent system to enhance reaction control and selectivity, particularly in stereoselective synthesis. The strategic placement of fluorine atoms in the molecule influences its polarity and coordinating ability, which can, in turn, affect the transition states of chemical reactions. Research in this area focuses on how the solvent environment created by this compound can lead to higher yields and improved stereochemical outcomes in complex organic transformations. The solvent's influence on reaction pathways is a critical area of study, with the potential to optimize the synthesis of chiral molecules, which are crucial in pharmaceuticals and other fine chemical industries. rsc.org
Functional Materials Science: Role in High-Performance Coatings and Advanced Polymer Systems
In the realm of materials science, this compound is explored for its potential role in the formulation of high-performance coatings and advanced polymer systems. Its incorporation into coating formulations can impart desirable surface properties such as hydrophobicity, oleophobicity, and low surface energy, leading to enhanced durability and resistance to environmental factors. Fluoropolymers, known for their exceptional chemical resistance and thermal stability, are key components in high-performance coatings. google.comgoogle.com The compatibility and interaction of this compound with various polymer matrices are being investigated to develop next-generation materials with tailored functionalities. These advanced materials find applications in demanding environments, including aerospace, electronics, and industrial equipment protection. The presence of the ketone functional group also offers a potential site for chemical modification, allowing for the covalent bonding of the molecule into a polymer backbone, which could lead to the development of novel fluorinated polymers with unique characteristics.
Building Block Chemistry: Synthesis of Bioactive Compounds and Specialty Chemicals
This compound serves as a valuable fluorinated building block in organic synthesis. tcichemicals.com The presence of both a reactive ketone group and a fluorinated chain allows for a wide range of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. Researchers are exploring its use in the construction of novel heterocyclic compounds, which are scaffolds frequently found in biologically active molecules. mdpi.comuobaghdad.edu.iqresearchgate.netmdpi.com The introduction of a polyfluoroalkyl chain can significantly alter the physicochemical properties of the resulting compounds, such as their lipophilicity and metabolic stability, which are critical parameters for the development of new agrochemicals and pharmaceuticals. The synthesis of specialty chemicals with unique properties, leveraging the fluorinated nature of this ketone, is an active area of research.
Emerging Applications in Medicinal Chemistry and Biomedical Engineering
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. Fluorinated ketones, in particular, have been investigated as inhibitors of various enzymes, including serine and cysteine proteases. nih.govnih.gov While specific research on this compound in this context is still emerging, its structure suggests potential as a scaffold for the design of new therapeutic agents.
In biomedical engineering, the focus is on the development of biocompatible materials for implants and medical devices. Fluorinated polymers are known for their biocompatibility, and studies have shown that the incorporation of fluorinated moieties can reduce protein adsorption and cellular adhesion to material surfaces. nih.govnih.gov The potential to incorporate this compound into polymer structures opens avenues for creating new biocompatible materials with enhanced performance characteristics. Research in this area is crucial for the development of next-generation medical implants and devices with improved safety and efficacy. jbums.orgresearchgate.net
Contributions to Environmental Technologies and Sustainable Chemical Processes
The unique properties of fluorinated compounds are also being harnessed for environmental applications. This compound is being considered as a potential medium for sustainable chemical processes. Its thermal and chemical stability could make it a suitable solvent for reactions that require harsh conditions, potentially replacing more volatile and environmentally harmful organic solvents. Furthermore, its distinct physical properties may be exploited in separation and extraction processes, contributing to more efficient and environmentally friendly industrial operations. Research into its application in areas such as catalysis and as a reaction medium for green chemistry is ongoing, with the aim of developing more sustainable chemical manufacturing processes.
Academic Investigations into the Environmental Behavior and Toxicological Implications of Perfluorinated Ketones
Methodologies for Assessing Environmental Fate and Transport of Fluorinated Ketones
The environmental fate and transport of a chemical dictate its distribution and persistence in various environmental compartments. For fluorinated ketones, assessment methodologies often integrate both computational modeling and empirical studies to predict their movement through air, water, and soil.
A primary approach involves the use of multimedia environmental fate and transport models. epa.gov These models are mathematical frameworks that estimate the distribution of a chemical based on its physicochemical properties and the characteristics of the environment. epa.govcdc.gov Key input parameters for these models include:
Vapor Pressure: Influences the compound's tendency to volatilize into the atmosphere.
Water Solubility: Determines its concentration and mobility in aquatic systems.
Octanol-Water Partition Coefficient (Kow): Indicates the potential for bioaccumulation in organisms.
Organic Carbon-Water Partition Coefficient (Koc): Predicts the sorption of the compound to soil and sediment. cdc.gov
Henry's Law Constant: Describes the partitioning between air and water. cdc.gov
Complex, linked modeling systems are often employed to provide a comprehensive picture of a substance's journey from its source. nih.govtaftlaw.com For instance, models like AERMOD for air dispersion can be linked with groundwater models such as MODFLOW and transport models like MT3DMS to simulate the pathway of a compound from atmospheric emission to groundwater contamination. nih.govtaftlaw.com
In addition to modeling, laboratory and field studies are essential for validating model predictions and understanding degradation pathways. Biodegradation studies, for example, are conducted to determine if and under what conditions microorganisms can break down fluorinated ketones. nih.govnih.gov These experiments often involve incubating the compound with soil or water samples under controlled conditions and monitoring its concentration over time. nih.gov Such studies have shown that while the carbon-fluorine bond is extremely strong and resistant to degradation, some biodegradation can occur, particularly for less fluorinated molecules or under specific microbial conditions. nih.gov Transport studies using soil columns help to quantify the mobility of these compounds in terrestrial environments. nih.gov
Table 1: Key Physicochemical Properties and Their Role in Environmental Fate Assessment
| Property | Significance in Environmental Fate and Transport |
|---|---|
| Vapor Pressure | Governs the likelihood of volatilization and atmospheric transport. |
| Water Solubility | Affects movement in surface water and groundwater. nih.gov |
| Octanol-Water Partition Coefficient (Kow) | Indicates the tendency to partition into fatty tissues of organisms (bioaccumulation). |
| Organic Carbon-Water Partition Coefficient (Koc) | Determines the extent of binding to organic matter in soil and sediment, affecting leaching. cdc.gov |
| Henry's Law Constant | Describes the equilibrium partitioning between air and water, crucial for modeling air-water exchange. cdc.gov |
| Biodegradation Rate | Quantifies the potential for microbial breakdown, a key removal mechanism in the environment. nih.gov |
Ecotoxicological Research Paradigms for Understanding Impact on Ecosystems
Ecotoxicological research aims to understand the adverse effects of chemical substances on ecosystems. For fluorinated ketones, research paradigms are designed to assess impacts across different trophic levels, from microorganisms to vertebrates. These studies are critical for establishing environmental quality guidelines and understanding the potential for broader ecological harm.
The research generally follows a tiered approach, starting with acute toxicity tests on standard model organisms, such as algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Zebrafish, Danio rerio). These tests determine the concentration that causes mortality or other observable effects over a short period.
Chronic toxicity studies are then conducted to evaluate the effects of long-term, lower-level exposures. These studies focus on sublethal endpoints that can have significant population-level consequences, including:
Reproductive success: Assessing impacts on fertility, egg production, and hatching success.
Growth and development: Measuring changes in size, weight, and developmental stages.
Behavioral changes: Observing alterations in swimming patterns, feeding, or predator avoidance.
While specific ecotoxicological data for ethyl undecafluoroamyl ketone are not widely available in the public literature, research on other short-chain PFAS provides some context. Generally, short-chain PFAS, which include C6 compounds like this compound, are considered to be less bioaccumulative and less toxic than their long-chain counterparts like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). mst.dkresearchgate.net For example, the toxicity of perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) in rats tends to increase with the length of the fluorocarbon chain. mst.dk However, this does not mean they are without effect, and comprehensive studies are still required to fully characterize their ecotoxicological profiles.
Mechanistic Toxicology Studies of Fluorinated Ketones: Pathways and Biological Interactions
Mechanistic toxicology seeks to elucidate the specific biochemical processes through which a substance exerts its toxic effects. For fluorinated ketones, research focuses on their interaction with cellular components, metabolic pathways, and potential for biotransformation.
In vitro studies using cell cultures are a primary tool in mechanistic toxicology. nih.govmdpi.com These studies can investigate a range of cellular effects, including cytotoxicity (cell death), genotoxicity (damage to DNA), and specific interactions with cellular receptors and enzymes. For example, studies on other PFAS have shown that they can affect lipid metabolism and induce inflammatory responses in liver cells (hepatocytes) and immune cells (Kupffer cells). nih.gov
One area of investigation for fluorinated ketones is their interaction with enzymes. The strong electronegativity of the fluorine atoms can influence how these molecules bind to and potentially inhibit enzymes. acs.org Some research has explored α-fluoroketones as potential inhibitors of cysteine proteases. acs.org
Another critical aspect is the metabolic fate of these compounds. While the perfluorinated backbone of many PFAS is metabolically inert, the non-fluorinated parts of the molecule or precursor compounds can be biotransformed. mst.dk Animal studies are essential for understanding these processes in vivo. nih.govmdpi.com These studies can identify metabolites and determine the distribution and elimination kinetics of the compound in a whole organism. For some fluorinated compounds, metabolic pathways can lead to the formation of more toxic substances. For instance, it has been proposed that α-fluoroketones could undergo a Baeyer–Villiger reaction, an enzymatic oxidation, to produce highly toxic metabolites like fluoroacetic acid, which can disrupt the Krebs cycle. acs.orgnih.gov
Analytical Chemistry Approaches for Environmental Monitoring and Exposure Assessment of Fluorinated Ketones
Accurate and sensitive analytical methods are fundamental to all environmental and toxicological research on fluorinated ketones. These methods are necessary for detecting and quantifying trace levels of these compounds in complex matrices such as water, soil, air, and biological tissues.
The gold standard for the analysis of PFAS, including fluorinated ketones, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . chromatographyonline.combluthbio.com This technique offers high sensitivity and specificity, allowing for the detection of compounds at concentrations in the parts-per-trillion (ng/L) range. The process generally involves:
Sample Preparation: This is a critical step to isolate the target analytes from interfering substances in the sample matrix. Solid-phase extraction (SPE) is a commonly used technique for cleaning up and concentrating PFAS from water samples. nih.gov
Chromatographic Separation: The sample extract is injected into a liquid chromatograph. The different components of the mixture are separated as they travel through a column packed with a stationary phase.
Ionization: The separated compounds exiting the column are ionized, typically using electrospray ionization (ESI).
Mass Spectrometric Detection: The ionized molecules are then passed into a tandem mass spectrometer. In this instrument, a specific parent ion is selected, fragmented, and one or more specific product ions are monitored. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target compound. bluthbio.com
Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile fluorinated compounds or those that can be chemically modified (derivatized) to become more volatile. creative-proteomics.com
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, is increasingly used for non-targeted analysis to identify unknown fluorinated compounds and their transformation products in the environment. chromatographyonline.com
Table 2: Common Analytical Techniques for Fluorinated Ketone Analysis
| Technique | Abbreviation | Common Application | Key Advantages |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Quantification of trace levels of PFAS in water, soil, and biological samples. chromatographyonline.com | High sensitivity, high specificity, suitable for a wide range of non-volatile compounds. |
| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile or derivatized fluorinated compounds in air and other matrices. creative-proteomics.com | Excellent separation for volatile compounds. |
| Liquid Chromatography-High Resolution Mass Spectrometry | LC-HRMS | Non-targeted screening to identify unknown PFAS and their degradation products. chromatographyonline.com | Provides accurate mass measurements, enabling the identification of unknown compounds. |
Perspectives and Future Directions in Ethyl Undecafluoroamyl Ketone Research
Addressing Synthetic Challenges and Enhancing Methodological Efficiency
The synthesis of perfluorinated ketones, including Ethyl Undecafluoroamyl Ketone, presents inherent challenges primarily due to the chemical inertness of perfluoroalkyl chains and the high reactivity of organometallic reagents often employed. Current synthetic strategies for creating polyfluorinated ketones offer a foundation upon which future methodological enhancements can be built.
One promising approach involves the use of perfluoroalkyl lithium reagents in reaction with various acyl derivatives. organic-chemistry.orgacs.org Research has demonstrated that Weinreb and morpholine (B109124) amides are particularly effective substrates, leading to high yields of polyfluoro ketones in relatively short reaction times. organic-chemistry.orgacs.org However, challenges remain in controlling the reactivity of the lithium reagents and ensuring selectivity, especially for more complex ketone structures. Future research should focus on optimizing reaction conditions, exploring alternative organometallic reagents with modulated reactivity, and developing catalytic systems to improve efficiency and reduce waste.
Another avenue for exploration is the formal hydroperfluoroalkylation of α,β-unsaturated ketones . This two-step process, involving a conjugate hydroboration followed by a radical perfluoroalkylation, offers a mild and effective route to α-perfluoroalkyl ketones. acs.orgnih.gov The regioselectivity of this method is a significant advantage. nih.gov Future work could adapt this methodology for the synthesis of this compound and other asymmetrically substituted perfluorinated ketones, potentially through the design of novel boron reagents and radical initiators to enhance substrate scope and yield.
The development of catalytic methods for the synthesis of fluoroalkyl ketones is a highly valuable yet challenging area. researchgate.net Traditional methods often rely on stoichiometric reagents and multi-step manipulations, which can be inefficient. researchgate.net Future research efforts should be directed towards designing catalytic systems, for instance, those based on transition metals, that can facilitate the direct and selective introduction of perfluoroamyl groups.
| Synthetic Approach | Key Features | Potential for Improvement |
| Perfluoroalkyl Lithium Reagents | High yields with specific amides. organic-chemistry.orgacs.org | Control of reactivity, development of catalytic variants. |
| Hydroperfluoroalkylation of Enones | Mild reaction conditions, good regioselectivity. acs.orgnih.gov | Expansion of substrate scope, optimization of radical initiation. |
| Catalytic Methods | Potential for high efficiency and atom economy. researchgate.net | Design of novel catalysts for direct perfluoroalkylation. |
Expanding the Scope of Application in Novel Chemical Transformations
The unique electronic properties conferred by the extensive fluorination in this compound make it an intriguing candidate for novel chemical transformations. The strong electron-withdrawing nature of the undecafluoroamyl group significantly activates the carbonyl group, enhancing its electrophilicity.
This heightened reactivity can be harnessed in various organic reactions. For instance, perfluoroalkyl ketones can serve as potent electrophiles in reactions with a wide range of nucleophiles. Future research could explore the utility of this compound in aldol-type reactions, Michael additions, and other carbon-carbon bond-forming reactions to create complex fluorinated molecules that are otherwise difficult to access.
Furthermore, the development of methods for the selective activation and transformation of the C-F bonds in perfluoroalkyl ketones opens up new synthetic possibilities. nih.gov While challenging due to the strength of the C-F bond, selective C-F activation would allow for the introduction of other functional groups, paving the way for the synthesis of a diverse array of fluorinated building blocks. nih.gov Research into organophosphorus reagents that can mediate the selective replacement of a fluorine atom with other halogens has shown promise in this area. nih.gov
The application of perfluorinated ketones as building blocks for bioactive molecules is another promising frontier. Peptidyl fluoromethyl ketones have been extensively studied as inhibitors of hydrolytic enzymes, such as serine and cysteine proteases. nih.govnih.govresearchgate.net The strong electrophilic character of the fluorinated ketone moiety is crucial for their inhibitory activity. nih.gov Future investigations could focus on synthesizing derivatives of this compound and evaluating their potential as inhibitors for a range of enzymatic targets, potentially leading to new therapeutic agents. nih.govnih.gov
Theoretical and Computational Chemistry Advancements for Perfluorinated Ketone Design
Theoretical and computational chemistry are powerful tools for understanding the structure, properties, and reactivity of fluorinated compounds, and they will be instrumental in the rational design of novel perfluorinated ketones with specific functionalities. acs.org Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic properties, bond energies, and reaction mechanisms of molecules like this compound. researchgate.netmdpi.comnih.gov
Future computational studies could focus on several key areas:
Predicting Reactivity and Reaction Pathways: DFT calculations can be employed to model the transition states of reactions involving this compound, helping to predict the feasibility and selectivity of new transformations. acs.org This can guide experimental efforts and accelerate the discovery of novel applications.
Designing Novel Perfluorinated Ketones: Computational screening of virtual libraries of perfluorinated ketones can identify candidates with desired electronic and steric properties for specific applications, such as catalysis or materials science. This in silico approach can significantly reduce the experimental effort required for the development of new materials. nih.gov
Understanding Physicochemical Properties: Computational methods can be used to predict key properties such as boiling points, dielectric constants, and electrochemical stabilities of fluorinated ketones. researchgate.netmdpi.com This information is crucial for their application in areas like electronics and energy storage. Studies on fluorinated derivatives of other cyclic ketones and lactones have demonstrated the utility of these computational approaches. researchgate.netmdpi.com
| Computational Approach | Application in Perfluorinated Ketone Research |
| Density Functional Theory (DFT) | Predicting reactivity, modeling reaction mechanisms, and understanding electronic structure. acs.orgresearchgate.netmdpi.comnih.gov |
| Molecular Dynamics (MD) | Simulating the behavior of perfluorinated ketones in different environments (e.g., solvents, biological systems). |
| Quantitative Structure-Activity Relationship (QSAR) | Establishing correlations between the structure of perfluorinated ketones and their biological activity or toxicity. |
Interdisciplinary Opportunities in Health, Environment, and Materials Science
The unique properties of this compound and other perfluorinated ketones open up a wide range of interdisciplinary research opportunities with significant potential impacts on health, the environment, and materials science.
In the realm of health , the potential of fluorinated ketones as enzyme inhibitors warrants further investigation. nih.govnih.govresearchgate.net The design of selective inhibitors for specific proteases is a major goal in medicinal chemistry, and the highly functionalizable nature of perfluorinated ketones makes them attractive scaffolds for drug discovery. nih.govnih.govacs.orgmdpi.com For instance, radiofluorinated ketone body derivatives are being explored for PET imaging in the context of metabolic disorders and cancer. rsc.org
From an environmental perspective , understanding the fate and impact of perfluorinated ketones is crucial. While some studies suggest that certain perfluorinated ketones have low global warming potentials and short atmospheric lifetimes due to photolysis, more research is needed to fully assess their environmental footprint. nih.govacs.org The persistence and potential toxicity of fluorinated compounds are significant concerns. nih.gov Studies on the toxicity of short-chain per- and polyfluoroalkyl substances (PFAS) have indicated that some of these compounds can be more toxic than previously thought, highlighting the need for thorough toxicological evaluation of any new fluorinated ketone. ewg.orgresearchgate.netfrontiersin.orgnih.govepa.gov
In materials science , the high thermal stability, chemical resistance, and unique electronic properties of perfluorinated ketones make them promising candidates for advanced materials. They could find applications as components in high-performance polymers, lubricants, and dielectric fluids. namu.wikimdpi.com For example, perfluorinated ketones are being considered as potential substitutes for sulfur hexafluoride (SF6), a potent greenhouse gas, in high-voltage applications. mdpi.com Their low surface tension and non-flammability also make them suitable for specialized cleaning solvents in the electronics industry. namu.wiki
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
